molecular formula C10H20N2O2 B1521362 tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate CAS No. 445479-01-6

tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate

Cat. No.: B1521362
CAS No.: 445479-01-6
M. Wt: 200.28 g/mol
InChI Key: PAXDIBGWURAVIH-SFYZADRCSA-N
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Description

tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate is an organic compound with the molecular formula C11H22N2O2. It is a derivative of carbamic acid and features a tert-butyl group attached to the nitrogen atom of the carbamate moiety. This compound is notable for its use in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate typically involves the reaction of (1S,2R)-2-aminocyclopentanol with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction proceeds as follows:

  • Dissolve (1S,2R)-2-aminocyclopentanol in an appropriate solvent, such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
  • Stir the reaction mixture at room temperature for several hours to ensure complete conversion.
  • Purify the product by standard techniques such as extraction, washing, and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing side reactions and improving product purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, where nucleophiles such as amines or alcohols replace the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Primary amines.

    Substitution: N-substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate is used as a protecting group for amines during multi-step synthesis processes. Its stability under various reaction conditions makes it an ideal candidate for protecting functional groups that need to be preserved until the final stages of synthesis.

Biology

In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules allows researchers to investigate the structural and functional aspects of proteins.

Medicine

In the pharmaceutical industry, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active amine, providing a controlled release mechanism for therapeutic agents.

Industry

In industrial applications, this compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals. Its reactivity and stability make it a valuable building block for complex chemical products.

Mechanism of Action

The mechanism by which tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate exerts its effects involves the hydrolysis of the carbamate group to release the active amine. This process is catalyzed by enzymes such as esterases, which cleave the carbamate bond. The released amine can then interact with molecular targets, such as receptors or enzymes, to elicit a biological response.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler analog lacking the cyclopentyl group.

    tert-Butyl ((1S,2R)-2-hydroxycyclopentyl)carbamate: Similar structure but with a hydroxyl group instead of an amine.

    tert-Butyl ((1S,2R)-2-phenylcyclopropyl)carbamate: Contains a phenyl group instead of a cyclopentyl group.

Uniqueness

tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate is unique due to its specific stereochemistry and the presence of both a cyclopentyl ring and an amine group. This combination of features provides distinct reactivity and stability, making it particularly useful in applications requiring selective protection and controlled release of amines.

Properties

IUPAC Name

tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXDIBGWURAVIH-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60666924
Record name tert-Butyl [(1S,2R)-2-aminocyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445479-01-6
Record name tert-Butyl [(1S,2R)-2-aminocyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of lithium granules (1.52 g, 226.6 mmol) and naphthalene (10.9 g, 85.0 mmol) in dry dimethoxyethane (350 mL) were stirred at room temperature for 2 h. The deep blue solution was then cooled to 0° C., a solution of 4 (10.0 g, 28.33 mmol) in dry dimethoxyethane (40 mL) was added dropwise over 20 min. The mixture was stirred at 0° C. for 5 h. The undissolved lithium was filtered off, and 1 N HCl solution (60 mL) was added to the filtrate. The organic layer was separated and extracted with 1 N HCl (50 mL×2). The aqueous layers were combined, extracted with diethyl ether (50 mL×3), and then basified with 2 N NaOH solution to pH 12-14. The aqueous solution was extracted with ethyl acetate (50 mL×5). Organic layers were combined, dried over Na2SO4, solvent was removed under vacuum to afford rac-1 as a colorless oil, which solidified under vacuum to a white solid (4.08 g, 72%). Rf=0.31 (hexanes/EtOAc 2:1). Mp 60-62° C. IR (film) 3301, 2967, 1689, 1526, 1453, 1390, 1365, 1250, 1170, 1045, 1020, 870, 781 cm−1. 1H NMR (300 MHz, CDCl3) δ 4.48 (s, hr, 1H), 3.48 (m, 1H), 2.99 (m, 1H), 2.14 (m, 1H), 1.98 (m, 1H), 1.70 (m, 2H), 1.45 (s, 9H), 1.38 (m, 2H). 13C NMR (75 MHz, CDCl3) δ 156.1, 78.9, 60.5, 59.4, 33.0, 30.9, 28.4, 20.7. HRMS (EI) m/z calcd for C10H21N2O2 [M+1]+ 201.1603, found 201.1632.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
4
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solid
Quantity
4.08 g
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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